3-(Ethanesulfonyl)pyridin-4-amine
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Overview
Description
3-(Ethanesulfonyl)pyridin-4-amine is a chemical compound with the molecular formula C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol . This compound features a pyridine ring substituted with an ethanesulfonyl group at the 3-position and an amine group at the 4-position. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethanesulfonyl)pyridin-4-amine typically involves the sulfonylation of pyridine derivatives. One common method is the reaction of pyridin-4-amine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Ethanesulfonyl)pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-(Ethanesulfonyl)pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Ethanesulfonyl)pyridin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The ethanesulfonyl group can enhance the compound’s binding affinity and specificity, while the pyridine ring can interact with aromatic residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the ethanesulfonyl group.
4-(ethanesulfonyl)pyridin-3-amine: Similar but with the sulfonyl group at a different position.
Pyrazolo[3,4-b]pyridines: Different ring structure but similar applications in medicinal chemistry.
Uniqueness
3-(Ethanesulfonyl)pyridin-4-amine is unique due to the presence of both the ethanesulfonyl and amine groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C7H10N2O2S |
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Molecular Weight |
186.23 g/mol |
IUPAC Name |
3-ethylsulfonylpyridin-4-amine |
InChI |
InChI=1S/C7H10N2O2S/c1-2-12(10,11)7-5-9-4-3-6(7)8/h3-5H,2H2,1H3,(H2,8,9) |
InChI Key |
OJOVPCPUBDJMQS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CN=C1)N |
Origin of Product |
United States |
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